Ferroporphyrin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

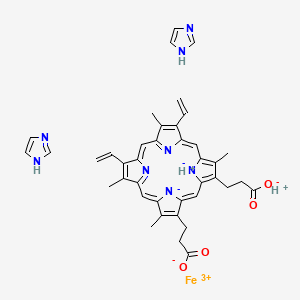

Ferroporphyrin, also known as this compound, is a useful research compound. Its molecular formula is C40H40FeN8O4+ and its molecular weight is 752.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medical Applications

1.1 Treatment of Porphyrias

Ferroporphyrin has been utilized in the treatment of acute porphyrias since the 1970s. It acts as an activator of heme oxygenase enzymes, which play a crucial role in the degradation of heme, leading to the production of carbon monoxide, biliverdin, and iron. These byproducts have anti-inflammatory and antioxidant properties that are beneficial in managing porphyrias and other pathological conditions such as autoimmune disorders and cardiovascular diseases .

1.2 Cancer Therapy

Recent studies have highlighted the potential of this compound as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. When activated by light, this compound generates reactive oxygen species that can selectively destroy cancer cells. For instance, research involving porphyrin-loaded nanoparticles demonstrated effective targeting and destruction of subcutaneous tumors in mice models through controlled light activation .

1.3 Immunomodulation

This compound has shown promise as an immunomodulator. A study on gibel carp indicated that dietary supplementation with this compound improved immune responses without adversely affecting antioxidant capacity or oxygen-carrying ability . This suggests potential applications in enhancing immune function in both aquatic and terrestrial animals.

Environmental Applications

2.1 Bioremediation

The unique properties of this compound enable its use in bioremediation processes. Its ability to bind heavy metals and facilitate their reduction can be harnessed to detoxify contaminated environments. Research indicates that this compound complexes can effectively sequester toxic metals from wastewater, thus contributing to environmental cleanup efforts.

2.2 Oxygen Capture

This compound complexes have been engineered to capture oxygen efficiently, mimicking the function of myoglobin in muscle tissues. This application is particularly relevant for developing new materials for oxygen storage and delivery systems in medical devices .

Data Table: Summary of Applications

Propriétés

Numéro CAS |

25875-11-0 |

|---|---|

Formule moléculaire |

C40H40FeN8O4+ |

Poids moléculaire |

752.6 g/mol |

Nom IUPAC |

3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;1H-imidazole;iron(3+) |

InChI |

InChI=1S/C34H34N4O4.2C3H4N2.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;2*1-2-5-3-4-1;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);2*1-3H,(H,4,5);/q;;;+3/p-2 |

Clé InChI |

WOVNFDJKKXBQSX-UHFFFAOYSA-L |

SMILES |

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].C1=CN=CN1.C1=CN=CN1.[Fe+3] |

SMILES canonique |

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].C1=CN=CN1.C1=CN=CN1.[Fe+3] |

Synonymes |

ferroporphyrin ferrous porphyrin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.